

Biphenylindanone A (BINA) in Rat Self-Administration Paradigms: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Biphenylindanone A	
Cat. No.:	B1667082	Get Quote

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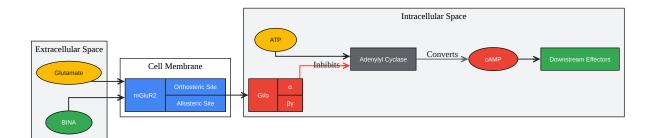
These application notes provide a comprehensive overview of the use of **Biphenylindanone A** (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in rat self-administration paradigms. The following sections detail the underlying signaling pathways, experimental protocols for assessing the effects of BINA on cocaine self-administration and reward, and quantitative data from relevant studies.

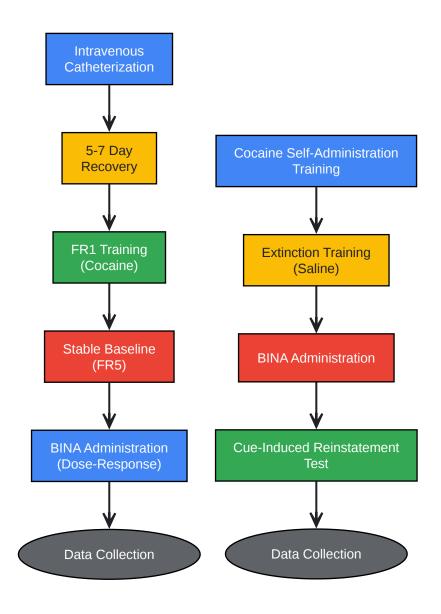
Mechanism of Action and Signaling Pathway

Biphenylindanone A acts as a positive allosteric modulator at the mGluR2, a Gi/o-coupled receptor. As a PAM, BINA does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. The activation of mGluR2 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway can modulate neuronal excitability and neurotransmitter release. Additionally, mGluR2 activation has been shown to influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which are involved in neuroplasticity and cell survival.[1]

Below is a diagram illustrating the canonical signaling pathway of mGluR2.









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References

- 1. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
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